molecular formula C24H32O7 B1251215 Inflexin

Inflexin

Cat. No. B1251215
M. Wt: 432.5 g/mol
InChI Key: LSJBRRZMOVGSIZ-XRBPMINJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inflexin is an ent-kaurane diterpenoid that is ent-kaur-16-ene substituted by an alpha-hydroxy group at position 1, beta-acetoxy groups at positions 3 and 6a and oxo groups at positions 11 and 15. Isolated from Isodon excisus and Rabdosia inflexa,it acts as an aromatase inhibitor. It has a role as a metabolite and an EC 1.14.14.14 (aromatase) inhibitor. It is an ent-kaurane diterpenoid, an acetate ester, a cyclic ketone, a bridged compound and a secondary alcohol.

Scientific Research Applications

Neuroinflammation and Neurodegenerative Diseases

Inflexin, a compound isolated from Isodon excisus, has shown potential in suppressing neuroinflammation. It inhibits the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia, which could alleviate neurodegenerative diseases. Inflexin significantly reduced the release of nitric oxide (NO) and the expression of inducible NO synthase and cyclooxygenase-2. It also inhibited nuclear factor-kappaB (NF-kappaB) activation, which is crucial in neuroinflammatory pathways (Ko et al., 2010).

Anti-Inflammatory Effects

Inflexinol, a related compound, has demonstrated anti-inflammatory effects in RAW 264.7 cells and astrocytes. It suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with the production of NO in LPS-stimulated cells. These effects are attributed to the inhibition of NF-kappaB activation (Lee et al., 2007).

Aromatase Inhibition

Inflexin has been identified as an inhibitor of aromatase, an enzyme involved in estrogen production. This activity was discovered during the study of Isodon excisus var.coreanus, where inflexin was one of the active compounds exhibiting significant inhibitory activity in aromatase assays (Jeong et al., 2000).

Antimicrobial Activity

Studies on Juncus inflexus revealed the isolation of phenanthrenes, including compounds named jinflexins, which exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of inflexin-related compounds in treating bacterial infections (Tóth et al., 2016).

Cancer Research

Inflexinol has shown efficacy in inhibiting the growth of colon cancer cells. It interferes with NF-kappaB activity, which is a key factor in cancer cell proliferation and survival. This inhibition is achieved through direct interaction with the p50 subunit of NF-kappaB, leading to apoptotic cell death in vitro and in vivo (Ban et al., 2009).

Acute Pancreatitis

Research on inflexinol's effect on acute pancreatitis showed that it could reduce the severity of the condition by inhibiting NF-kappaB activation in cerulein-induced pancreatitis in mice. This suggests its potential as a therapeutic agent for inflammatory pancreatic diseases (Ahn et al., 2013).

properties

Product Name

Inflexin

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,4R,6S,8S,9S,10S,11S,13S)-6-acetyloxy-8-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H32O7/c1-11-14-7-16(30-12(2)25)20-23(6)17(28)8-18(31-13(3)26)22(4,5)19(23)15(27)10-24(20,9-14)21(11)29/h14,16-20,28H,1,7-10H2,2-6H3/t14-,16+,17+,18+,19-,20+,23-,24+/m1/s1

InChI Key

LSJBRRZMOVGSIZ-XRBPMINJSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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